molecular formula C24H18N2O4 B2360799 methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate CAS No. 748779-52-4

methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate

Cat. No. B2360799
CAS RN: 748779-52-4
M. Wt: 398.418
InChI Key: FZEJYFLCCJXGLM-UHFFFAOYSA-N
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Description

Methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate, also known as MPOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate exerts its biological activity by inhibiting the activity of various enzymes and proteins involved in cellular processes such as proliferation, differentiation, and apoptosis. It does so by binding to the active site of these enzymes and proteins, thereby preventing their activity.
Biochemical and Physiological Effects
methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate has been shown to have various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anti-tumor activity. It has also been shown to improve insulin sensitivity, reduce cholesterol levels, and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate has several advantages for lab experiments such as its low toxicity, high stability, and ease of synthesis. However, it also has some limitations such as its poor solubility in water and its limited availability.

Future Directions

There are several future directions for the research on methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate. One direction is to further explore its potential as a therapeutic agent for various diseases. Another direction is to develop new derivatives of methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate with improved efficacy and fewer side effects. Additionally, the use of methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate as a building block for the synthesis of functional materials can be further explored.

Synthesis Methods

Methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate can be synthesized using a simple and efficient method that involves the reaction of 4-hydroxybenzoic acid with 2-phenoxyaniline and acetic anhydride in the presence of a catalyst. The resulting product is then reacted with ethyl cyanoacetate to form methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate.

Scientific Research Applications

Methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate has been extensively studied for its potential applications in various fields such as cancer research, drug development, and material science. In cancer research, methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It does so by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of cancer-promoting proteins.
In drug development, methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects. It has also been studied for its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
In material science, methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and polymers.

properties

IUPAC Name

methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-29-24(28)18-13-11-17(12-14-18)15-19(16-25)23(27)26-21-9-5-6-10-22(21)30-20-7-3-2-4-8-20/h2-15H,1H3,(H,26,27)/b19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEJYFLCCJXGLM-XDJHFCHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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